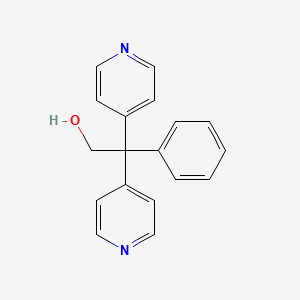
2-Phenyl-2,2-di-pyridin-4-yl-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2,2-di-pyridin-4-yl-ethanol is a biochemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . This compound is utilized in various fields of scientific research, particularly in proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2,2-di-pyridin-4-yl-ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions with aryl and alkenyl chlorides result in the substitution of chloro moieties with a 2-pyridylmethyl group .
Applications De Recherche Scientifique
2-Phenyl-2,2-di-pyridin-4-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metal-organic frameworks and coordination polymers.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the formulation of stable molecular solids with arranged channels and high rigidity.
Mécanisme D'action
The mechanism of action of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol involves its interaction with molecular targets through various pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Pyridinyl)ethanol: This compound has a similar structure but with a single pyridine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: This compound is used in the synthesis of luminescent metal-organic frameworks.
Uniqueness
2-Phenyl-2,2-di-pyridin-4-yl-ethanol is unique due to its dual pyridine rings and phenyl group, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and materials science .
Propriétés
Numéro CAS |
14507-27-8; 865075-96-3 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.339 |
Nom IUPAC |
2-phenyl-2,2-dipyridin-4-ylethanol |
InChI |
InChI=1S/C18H16N2O/c21-14-18(15-4-2-1-3-5-15,16-6-10-19-11-7-16)17-8-12-20-13-9-17/h1-13,21H,14H2 |
Clé InChI |
OCZIALCVHILQSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=NC=C2)C3=CC=NC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


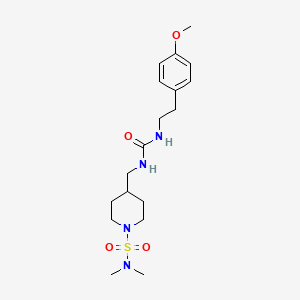
![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
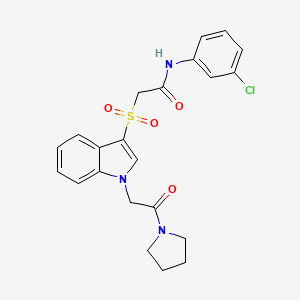
![3-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)
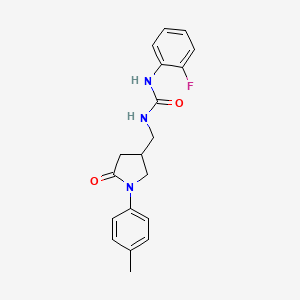
![N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine](/img/structure/B2531498.png)
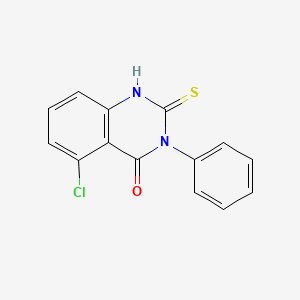

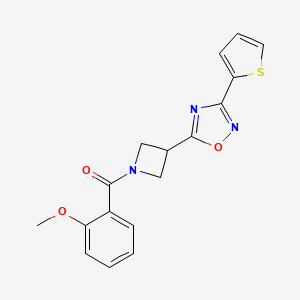
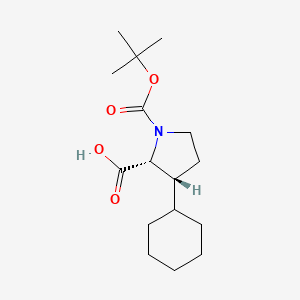
![3-[(4-fluorophenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
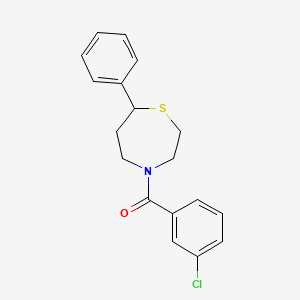
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)
